molecular formula C16H18ClN5OS B10941125 2-{[2-(4-chlorophenyl)cyclopropyl]carbonyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide

2-{[2-(4-chlorophenyl)cyclopropyl]carbonyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide

Cat. No.: B10941125
M. Wt: 363.9 g/mol
InChI Key: APCMHANTOFUFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyclopropyl ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the chlorophenyl cyclopropyl ketone intermediate. This intermediate is then reacted with hydrazine derivatives under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(4-BROMOPHENYL)CYCLOPROPYL]CARBONYL}-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE
  • **2-{[2-(4-FLUOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

The uniqueness of 2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H18ClN5OS

Molecular Weight

363.9 g/mol

IUPAC Name

1-[[2-(4-chlorophenyl)cyclopropanecarbonyl]amino]-3-(1,3-dimethylpyrazol-4-yl)thiourea

InChI

InChI=1S/C16H18ClN5OS/c1-9-14(8-22(2)21-9)18-16(24)20-19-15(23)13-7-12(13)10-3-5-11(17)6-4-10/h3-6,8,12-13H,7H2,1-2H3,(H,19,23)(H2,18,20,24)

InChI Key

APCMHANTOFUFMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NC(=S)NNC(=O)C2CC2C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.